molecular formula C21H23N3O2 B5139393 4-[(1-benzyl-4-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[(1-benzyl-4-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-quinoxalinone

Katalognummer B5139393
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: VOQYTUJQKRKBDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(1-benzyl-4-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-quinoxalinone, commonly known as BMS-986178, is a promising chemical compound that has been extensively researched in the field of medicinal chemistry. It belongs to the class of quinoxalinone derivatives, which have been found to exhibit a wide range of biological activities such as antitumor, antiviral, and antimicrobial properties.

Wirkmechanismus

BMS-986178 acts by binding to the BET proteins, which are involved in the regulation of gene expression. BET proteins contain two bromodomains, which recognize and bind to acetylated lysine residues on histones, thereby facilitating the recruitment of transcriptional machinery to the gene promoter regions. BMS-986178 binds to the bromodomains of BET proteins, thereby preventing the recruitment of transcriptional machinery and subsequent gene expression.
Biochemical and Physiological Effects:
BMS-986178 has been found to exhibit potent anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. It has also been shown to inhibit the growth and metastasis of tumors in animal models. In addition, BMS-986178 has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of BMS-986178 is its potent and selective inhibition of the BET proteins, which makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of BMS-986178 is its poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research on BMS-986178. One of the potential applications of BMS-986178 is in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, which are characterized by dysregulated gene expression. Another potential application is in the treatment of viral infections such as HIV and hepatitis B, which also rely on the BET proteins for viral gene expression. Further research is needed to explore the full therapeutic potential of BMS-986178 in these and other diseases.

Synthesemethoden

The synthesis of BMS-986178 involves a multi-step process that starts with the condensation of 2-nitroaniline with benzaldehyde to form 2-(benzylideneamino)nitrobenzene. The resulting compound is then reduced to 2-(benzylamino)nitrobenzene, which is subsequently cyclized with ethyl acetoacetate to yield 4-[(1-benzyl-4-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-quinoxalinone.

Wissenschaftliche Forschungsanwendungen

BMS-986178 has been extensively researched for its potential therapeutic applications in various diseases. It has been found to exhibit potent and selective inhibition of the bromodomain and extra-terminal (BET) proteins, which play a crucial role in the regulation of gene expression. BET inhibitors have been shown to have promising anticancer activity, and BMS-986178 is no exception. It has demonstrated significant antiproliferative activity against various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer.

Eigenschaften

IUPAC Name

4-(1-benzylpiperidine-4-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c25-20-15-24(19-9-5-4-8-18(19)22-20)21(26)17-10-12-23(13-11-17)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQYTUJQKRKBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CC(=O)NC3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-benzylpiperidin-4-yl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.